molecular formula C9H6F3N3O3S B2833498 Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate CAS No. 82077-86-9

Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate

Cat. No.: B2833498
CAS No.: 82077-86-9
M. Wt: 293.22
InChI Key: DQKKSABMYSEKLC-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused thiadiazole-pyrimidine core with a trifluoromethyl (CF₃) group at position 2 and an ester moiety at position 3. Its structural complexity and electron-withdrawing CF₃ substituent make it a candidate for diverse applications, including medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O3S/c1-2-18-6(17)4-3-5(16)13-8-15(4)14-7(19-8)9(10,11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKKSABMYSEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N=C2N1N=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate can be achieved through a one-pot three-component reaction. This method involves the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of a catalyst such as p-toluene sulfonic acid (PTSA) in acetonitrile . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, can be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives, including ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate, as anticancer agents:

  • Cytotoxic Properties : Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have shown enhanced activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines when evaluated using the MTT assay .
  • Mechanism of Action : The anticancer activity of these compounds is often linked to their ability to inhibit specific kinases involved in cancer progression. For example, one study demonstrated that certain derivatives induce cell cycle arrest by inhibiting ERK1/2 kinase activity .
  • In Vivo Studies : In vivo testing has shown that some thiadiazole derivatives can significantly reduce tumor growth in animal models. A notable study reported that a series of synthesized compounds led to a marked decrease in tumor size after 14 days of treatment in Ehrlich Ascites Carcinoma models .

Table 1: Summary of Anticancer Activity Studies

Study YearCompound TestedCancer Cell LinesIC₅₀ Value (μM)Mechanism
2011Thiadiazole Derivative AEACNot specifiedTumor growth inhibition
2013Thiadiazole with TrifluoromethylPC3, MCF7, SKNMCNot specifiedERK1/2 inhibition
2016New Series of ThiadiazolesHL-60, SK-OV-319.5Cytotoxic effects

This table summarizes significant findings from various studies that illustrate the compound's potential as an anticancer agent.

Other Potential Applications

Beyond its anticancer properties, this compound may hold promise in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that thiadiazole derivatives possess antimicrobial properties that could be explored for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some research indicates potential anti-inflammatory activities associated with thiadiazole compounds, warranting further investigation into their use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The compound’s key structural differentiator is the CF₃ group at position 2, which contrasts with analogs bearing alternative substituents:

Compound Name Substituent at Position 2 Substituent at Position 7 Key Properties Reference
Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate CF₃ Oxo (O) High lipophilicity; enhanced metabolic stability due to CF₃
Ethyl 2-(methylsulfanyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate SCH₃ Oxo (O) Moderate electron-withdrawing effect; lower stability compared to CF₃
SRPIN803-rev (6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-...) CF₃ + benzylidene Oxo (O) Dual kinase inhibitor (CK2/SRPK1); improved binding affinity due to CF₃
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-...thiazolo[3,2-a]pyrimidine-6-carboxylate H (thiazolo core) Methyl (CH₃) Crystallographic evidence of π-halogen interactions; antitumor potential

Key Observations :

  • Trifluoromethyl vs. Methylthio : The CF₃ group enhances lipophilicity (ClogP ~4.95 for related esters ) and metabolic stability compared to SCH₃, which is prone to oxidation .

Key Observations :

  • Ultrasound Assistance : CF₃ derivatives benefit from ultrasound-assisted methods, achieving high regioselectivity under mild conditions .
  • Green Chemistry : SCH₃ analogs synthesized via MCR strategies using sustainable catalysts (e.g., vanadium oxide/fluorapatite) highlight eco-friendly approaches .

Key Observations :

  • CF₃ Derivatives : Exhibit potent kinase inhibition (e.g., SRPIN803-rev: IC₅₀ = 0.8 µM for CK2α) due to CF₃ enhancing ATP-binding pocket interactions .
  • Indole Hybrids: Improved antitumor activity against pancreatic cancer cells compared to non-hybridized thiadiazolopyrimidines .

Physicochemical Properties

Property Ethyl 7-oxo-2-CF₃ Derivative Ethyl 7-oxo-2-SCH₃ Derivative Thiazolo[3,2-a]pyrimidine Esters
Melting Point (°C) Not reported 130–131 130–135
IR Stretching (C=O, cm⁻¹) ~1717 ~1717 1717–1720
ClogP ~4.95 (estimated) 4.50 3.8–4.2

Key Observations :

  • ClogP Trends : CF₃ increases lipophilicity compared to SCH₃ and simpler thiazolo analogs, influencing bioavailability .

Biological Activity

Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F3N3O3SC_9H_6F_3N_3O_3S with a molecular weight of approximately 293.22 g/mol. The compound features a thiadiazole ring fused with a pyrimidine structure, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

  • Cytotoxicity Studies : this compound has been tested against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer). In vitro assays demonstrated significant antiproliferative effects with IC50 values ranging from 23.2 µM to 49.9 µM, indicating promising activity against these cancer types .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with the compound led to an increase in subG1 phase cells, indicative of apoptosis . Additionally, it was found to inhibit key signaling pathways involved in cell proliferation and survival, such as ERK1/2 kinase pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF723.2Induces apoptosis
A54949.9Cell cycle arrest
SKOV326.6Inhibition of ERK1/2 kinase

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Antifungal Properties : The compound has shown efficacy against phytopathogenic fungi, suggesting potential applications in agriculture as a fungicide . This broad-spectrum antifungal activity is attributed to its ability to disrupt fungal cell membranes.
  • Bactericidal Effects : Preliminary studies indicate that the compound exhibits bactericidal effects against certain strains of bacteria. This dual action enhances its utility in both medical and agricultural fields.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • In Vivo Studies : In mouse models bearing solid tumors treated with this compound, there was a significant reduction in tumor mass (up to 26.6%) after administration . These findings underscore the potential for clinical applications in cancer therapy.
  • Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects associated with high-dose chemotherapy .

Q & A

Basic: What are the most reliable synthetic routes for Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate?

The synthesis typically involves multi-step protocols or one-pot multicomponent reactions (MCRs) . A common approach starts with 5-amino-1,3,4-thiadiazole derivatives reacting with ethyl acetoacetate or ethyl cyanoacetate under acidic conditions (e.g., polyphosphoric acid) to form the fused thiadiazolopyrimidine core . Advanced methods use microwave irradiation or ultrasound-assisted synthesis to enhance reaction efficiency. For example, Zhao et al. achieved 90–97% yields of similar derivatives via MCRs with aldehydes and active methylene compounds under microwave conditions . Key steps include cyclization and esterification, requiring precise control of temperature and solvent (e.g., ethanol or toluene) .

Basic: How is the structural integrity of this compound confirmed in experimental settings?

Structural validation employs:

  • X-ray crystallography : Resolves spatial arrangements (e.g., bond angles, dihedral angles) and confirms fused heterocyclic systems .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., trifluoromethyl at position 2) and coupling patterns .
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1} for the ester) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 271.31 for the methylsulfanyl analogue) .

Basic: What preliminary biological activities have been reported for this compound?

While direct data on the trifluoromethyl variant is limited, structural analogues exhibit:

  • Antimicrobial activity : Methylsulfanyl derivatives inhibit bacterial/fungal growth via membrane disruption or enzyme inhibition .
  • Anticancer potential : Thiadiazolopyrimidines with electron-withdrawing groups (e.g., CF3_3) show cytotoxicity against Ehrlich’s Ascites Carcinoma cells .
  • Structure-activity trends : Carboxylate esters enhance solubility and bioactivity compared to non-esterified analogues .

Advanced: What experimental strategies optimize synthesis yield and purity?

  • Catalyst selection : Vanadium oxide on fluorapatite improves MCR efficiency, achieving 90–97% yields in 25–30 minutes .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization, while ethanol minimizes side reactions .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, ensuring stepwise progression .
  • Post-synthesis purification : Column chromatography or recrystallization removes unreacted precursors .

Advanced: How should researchers address contradictions in reported synthetic protocols?

Discrepancies arise from divergent cyclization conditions (e.g., PPA vs. microwave). To resolve:

  • Comparative studies : Test both methods under controlled variables (time, temperature).
  • Mechanistic analysis : Use DFT calculations to identify energy barriers for cyclization steps .
  • Yield-purity trade-off : Microwave methods favor speed but may require post-purification, while stepwise synthesis ensures purity at lower yields .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogues with modified groups (e.g., replacing CF3_3 with methylsulfanyl or cyano) .
  • Biological assays : Compare IC50_{50} values in antimicrobial (e.g., MIC against E. coli) or cytotoxicity (e.g., MTT assay on HeLa cells) studies .
  • Computational modeling : Dock compounds into target proteins (e.g., thymidylate synthase) to predict binding affinities .

Example SAR Table :

Substituent (Position 2)Biological ActivityMechanism Hypothesis
Trifluoromethyl (CF3_3)Anticancer (IC50_{50} = 12 µM)DNA intercalation
Methylsulfanyl (SCH3_3)Antibacterial (MIC = 8 µg/mL)Enzyme inhibition
Cyano (CN)Antifungal (MIC = 16 µg/mL)Membrane disruption

Advanced: What challenges arise in crystallographic analysis of this compound?

  • Crystal packing : Bulky substituents (e.g., CF3_3) disrupt lattice formation, requiring slow evaporation techniques .
  • Disorder resolution : Flexible ester groups may require low-temperature (<100 K) data collection .
  • Hydrogen bonding : Intra-molecular H-bonds (e.g., N–H···O) complicate electron density maps, necessitating high-resolution (<1.0 Å) datasets .

Advanced: How can researchers investigate the mechanistic basis of its bioactivity?

  • Enzyme inhibition assays : Test against dihydrofolate reductase (DHFR) or β-lactamase .
  • Gene expression profiling : RNA-seq to identify pathways affected in treated cancer cells .
  • Metabolic stability : LC-MS/MS tracks compound degradation in liver microsomes .

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